SF2312
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Overview
Description
SF2312 is a natural phosphonic acid compound produced by the actinomycete Micromonospora. It has garnered significant attention due to its potent inhibitory effects on the enzyme enolase, which plays a crucial role in the glycolytic pathway. This compound has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
Preparation Methods
SF2312 is synthesized through a series of chemical reactions involving the actinomycete Micromonospora. The synthetic route typically involves the fermentation of Micromonospora species, followed by extraction and purification processes to isolate the compound. The reaction conditions for the synthesis of this compound include maintaining anaerobic conditions to ensure the stability and activity of the compound .
Chemical Reactions Analysis
SF2312 undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that retain or enhance its biological activity .
Scientific Research Applications
SF2312 has a wide range of scientific research applications, including:
Mechanism of Action
SF2312 exerts its effects by inhibiting the enzyme enolase, which is involved in the glycolytic pathway. The compound binds to the active site of enolase, mimicking a high-energy intermediate formed during the catalytic process. This binding prevents the enzyme from catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby disrupting glycolysis and inhibiting bacterial growth .
Comparison with Similar Compounds
SF2312 is unique in its potent inhibitory activity against enolase compared to other similar compounds. Some similar compounds include:
Phosphonoacetohydroxamate: Another enolase inhibitor, but with a different binding mechanism.
Methylthis compound: A derivative of this compound with a methyl group substitution at the alpha carbon, which enhances its inhibitory activity.
This compound stands out due to its natural origin and broad-spectrum antibacterial properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
107729-45-3 |
---|---|
Molecular Formula |
C4H8NO6P |
Molecular Weight |
197.08 |
IUPAC Name |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
InChI Key |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SF2312; SF 2312; SF-2312 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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